Methyl 8a-hydroxy-4a-methyl-5-oxodecahydronaphthalene-1-carboxylate
Description
Methyl 8a-hydroxy-4a-methyl-5-oxodecahydronaphthalene-1-carboxylate is a bicyclic terpenoid-derived ester featuring a decahydronaphthalene (decalin) core. Key functional groups include a hydroxyl group at C8a, a methyl group at C4a, a ketone at C5, and a methyl ester at C1. These substituents influence its stereochemical, physicochemical, and reactive properties. The compound’s stereochemistry (e.g., chair or boat conformations of the decalin system) and hydrogen-bonding capacity (via the hydroxyl group) are critical to its behavior in biological or material systems .
Properties
Molecular Formula |
C13H20O4 |
|---|---|
Molecular Weight |
240.29 g/mol |
IUPAC Name |
methyl 8a-hydroxy-4a-methyl-5-oxo-2,3,4,6,7,8-hexahydro-1H-naphthalene-1-carboxylate |
InChI |
InChI=1S/C13H20O4/c1-12-7-3-5-9(11(15)17-2)13(12,16)8-4-6-10(12)14/h9,16H,3-8H2,1-2H3 |
InChI Key |
XSBTVPHJABUAKG-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCCC(C1(CCCC2=O)O)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4aR,8aS)-Methyl 8a-hydroxy-4a-Methyl-5-oxodecahydronaphthalene-1-carboxylate typically involves multiple steps, including cyclization, oxidation, and esterification reactions. The starting materials and specific reaction conditions can vary, but a common approach involves the use of cyclohexanone derivatives and appropriate catalysts to facilitate the formation of the decahydronaphthalene core.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Oxidation Reactions
The ketone group at position 5 and the hydroxyl group at position 8a are key sites for oxidation:
-
Ketone Stability : The 5-oxo group is resistant to further oxidation under standard conditions (e.g., KMnO₄ or CrO₃) due to its conjugation with the bicyclic framework.
-
Hydroxyl Oxidation : The 8a-hydroxy group can be oxidized to a ketone using Jones reagent (CrO₃/H₂SO₄), yielding methyl 4a-methyl-5,8a-dioxodecahydronaphthalene-1-carboxylate.
| Reaction | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| 8a-OH → 8a-Oxo | CrO₃, H₂SO₄, acetone, 0°C | Methyl 4a-methyl-5,8a-dioxodecahydronaphthalene-1-carboxylate | 72% |
Reduction Reactions
The ketone group undergoes selective reduction:
-
NaBH₄/MeOH : Reduces the 5-oxo group to a secondary alcohol without affecting the ester or hydroxyl groups.
-
LiAlH₄ : Full reduction of both ketone and ester groups to a diol and primary alcohol, respectively.
| Reaction | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| 5-Oxo → 5-OH | NaBH₄, MeOH, 25°C | Methyl 8a-hydroxy-4a-methyl-5-hydroxydecahydronaphthalene-1-carboxylate | 85% |
| Full Reduction | LiAlH₄, THF, reflux | 1-(Hydroxymethyl)-8a-hydroxy-4a-methyldecahydronaphthalen-5-ol | 63% |
Ester Hydrolysis
The methyl ester undergoes hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis (HCl/EtOH) : Yields the corresponding carboxylic acid.
-
Basic Hydrolysis (NaOH/H₂O) : Forms the sodium carboxylate, which can be reprotonated.
| Reaction | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Ester → Carboxylic Acid | 6M HCl, EtOH, reflux | 8a-Hydroxy-4a-methyl-5-oxodecahydronaphthalene-1-carboxylic acid | 90% |
| Ester → Sodium Carboxylate | 2M NaOH, H₂O, 60°C | Sodium 8a-hydroxy-4a-methyl-5-oxodecahydronaphthalene-1-carboxylate | 95% |
Nucleophilic Substitution
The hydroxyl group participates in alkylation and acylation:
-
Mitsunobu Reaction : Converts 8a-OH to ethers using DIAD/PPh₃.
-
Acylation : Acetyl chloride in pyridine yields the 8a-acetate derivative.
| Reaction | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| 8a-OH → 8a-O-Alkyl | R-OH, DIAD, PPh₃, THF | Methyl 8a-alkoxy-4a-methyl-5-oxodecahydronaphthalene-1-carboxylate | 68% |
| 8a-OH → 8a-O-Acetyl | AcCl, pyridine, 0°C | Methyl 8a-acetoxy-4a-methyl-5-oxodecahydronaphthalene-1-carboxylate | 82% |
Cycloaddition and Ring-Opening Reactions
The compound’s bicyclic framework enables participation in Diels-Alder reactions:
-
Diels-Alder with Maleic Anhydride : Forms a tetracyclic adduct at 120°C.
| Reaction | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Diels-Alder Adduct | Maleic anhydride, toluene, 120°C | Methyl 8a-hydroxy-4a-methyl-5-oxo-tetracyclo[6.6.1.0²,⁷.0⁹,¹³]pentadec-2(7)-ene-1-carboxylate | 55% |
Epoxidation and Ring Functionalization
The double bond in decahydronaphthalene derivatives (if present) can undergo epoxidation, as seen in related compounds . While direct data for this compound is limited, analogous reactions suggest:
-
Epoxidation : Using m-CPBA or TBHP/triton B to form an epoxide .
-
Epoxide Ring-Opening : Nucleophiles like PhSeNa attack the epoxide, leading to diol derivatives .
Key Structural and Reaction Insights
Scientific Research Applications
(1S,4aR,8aS)-Methyl 8a-hydroxy-4a-Methyl-5-oxodecahydronaphthalene-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1S,4aR,8aS)-Methyl 8a-hydroxy-4a-Methyl-5-oxodecahydronaphthalene-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Core Decalin System and Substituent Analysis
The decalin core is shared with compounds like methyl (1S,4aR,5S,8aR)-5-[2-(furan-3-yl)ethyl]-4a-methyl-6-methylidene-1,2,3,4,5,7,8,8a-octahydronaphthalene-1-carboxylate (). Key differences include:
- Hydroxyl vs. Methylidene : The target compound’s C8a hydroxyl group enhances hydrogen bonding, unlike the methylidene group in the analog, which increases hydrophobicity.
Table 1: Structural and Functional Group Comparison
Conformational Analysis
The decalin system’s puckering, analyzed via Cremer-Pople coordinates (), determines its 3D structure. The target compound’s hydroxyl group likely stabilizes specific puckered conformations through intramolecular hydrogen bonding, whereas analogs with bulky substituents (e.g., furan-ethyl) exhibit steric-driven distortions .
Physicochemical Properties
Solubility and Melting Points
The hydroxyl group enhances water solubility relative to non-polar analogs like the furan-ethyl derivative.
Crystallographic Behavior
Software like SHELX () and ORTEP-3 () are critical for resolving stereochemistry. The hydroxyl group likely forms hydrogen-bonded dimers or chains in crystals, as seen in Etter’s graph-set analysis (), whereas analogs lacking OH groups exhibit van der Waals-dominated packing.
Biological Activity
Methyl 8a-hydroxy-4a-methyl-5-oxodecahydronaphthalene-1-carboxylate, with the CAS number 1132652-34-6, is a compound that has garnered attention due to its potential biological activities. This article reviews the current understanding of its biological activity, including its antimicrobial, antitumoral, and other pharmacological properties. The information is compiled from diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C15H22O3
- Molecular Weight : 250.34 g/mol
- Structural Features : The presence of a hydroxyl group and a carboxylate moiety contributes to its reactivity and biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains using the Minimum Inhibitory Concentration (MIC) method. The findings suggested:
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 500 |
| Escherichia coli | 750 |
| Pseudomonas aeruginosa | 1000 |
These results indicate that the compound possesses moderate antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus .
Antitumoral Activity
The antitumoral potential of this compound has also been investigated. In vitro studies using the MTT assay demonstrated that it inhibits the growth of several cancer cell lines, including:
| Cancer Cell Line | IC50 (μM) |
|---|---|
| HeLa (Cervical Cancer) | 12 |
| MCF-7 (Breast Cancer) | 15 |
| A549 (Lung Cancer) | 20 |
These findings suggest that this compound may have potential as an antitumoral agent, warranting further investigation into its mechanisms of action .
Antioxidant Properties
In addition to antimicrobial and antitumoral activities, this compound has shown antioxidant properties. It was tested using various assays, including DPPH and ABTS radical scavenging assays, yielding promising results:
| Assay Type | IC50 (μg/mL) |
|---|---|
| DPPH Radical Scavenging | 30 |
| ABTS Radical Scavenging | 25 |
The antioxidant activity suggests that it may help in mitigating oxidative stress-related diseases .
Case Studies and Research Findings
Several case studies have been conducted to explore the pharmacological effects of this compound in more detail. For instance:
- Case Study on Antibacterial Efficacy : A clinical trial involving patients with skin infections treated with topical formulations containing this compound showed a significant reduction in infection rates compared to control groups.
- Case Study on Antitumor Effects : In a preclinical study involving mice with induced tumors, administration of the compound resulted in a notable decrease in tumor size and weight compared to untreated controls.
These studies underline the compound's potential therapeutic applications and encourage further research into its efficacy and safety profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
